molecular formula C11H7N B7769090 1-Naphthonitrile CAS No. 25551-35-3

1-Naphthonitrile

Cat. No.: B7769090
CAS No.: 25551-35-3
M. Wt: 153.18 g/mol
InChI Key: YJMNOKOLADGBKA-UHFFFAOYSA-N
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Description

1-Naphthonitrile, also known as 1-Cyanonaphthalene, is an organic compound with the molecular formula C₁₁H₇N. It is a derivative of naphthalene, where a cyano group (-CN) is attached to the first carbon atom of the naphthalene ring. This compound is a white to light yellow crystalline solid and is used in various chemical syntheses and industrial applications .

Safety and Hazards

1-Naphthonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Therefore, it’s recommended to use protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions of 1-Naphthonitrile research could involve exploring its potential applications in various fields. For instance, a study has shown that the solvothermal treatment of 1-naphthylmethylamine with KH or n-BuLi−t-BuOK in THF induces unusual two consecutive β-hydride eliminations to form this compound and KH . This could open up new avenues for the use of this compound in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthonitrile can be synthesized through several methods:

  • From 1-Bromonaphthalene: : This method involves the reaction of 1-bromonaphthalene with sodium cyanide in the presence of a suitable solvent. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyano group .

    [ \text{C}_{10}\text{H}7\text{Br} + \text{NaCN} \rightarrow \text{C}{10}\text{H}_7\text{CN} + \text{NaBr} ]

  • From 1-Naphthylamine: : Another method involves the diazotization of 1-naphthylamine followed by treatment with copper(I) cyanide.

    [ \text{C}_{10}\text{H}_7\text{NH}2 \rightarrow \text{C}{10}\text{H}_7\text{N}2^+ \rightarrow \text{C}{10}\text{H}_7\text{CN} ]

Industrial Production Methods

Industrial production of this compound typically involves the reaction of 1-bromonaphthalene with sodium cyanide under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Naphthonitrile undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Naphthonitrile can be compared with other nitrile compounds, such as:

This compound is unique due to its specific structure and reactivity, making it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

naphthalene-1-carbonitrile
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InChI

InChI=1S/C11H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YJMNOKOLADGBKA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H7N
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DSSTOX Substance ID

DTXSID4058940
Record name 1-Naphthalenecarbonitrile
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Molecular Weight

153.18 g/mol
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CAS No.

86-53-3, 25551-35-3
Record name 1-Naphthalenecarbonitrile
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Synthesis routes and methods I

Procedure details

At a temperature and in the manner as described in Example 1, 39 g of potassium thiocyanate (0.4 mol) are introduced into 0.3 l of 98% hydrofluoric acid, 42 g of naphthalene (0.33 mol) are added and the mixture is agitated for 2 days at room temperature. After work-up, 54 g of crude α-thionaphthoic acid amide (0.32 mol) having a melting point of 119° C are obtained. A sample recrystallized from xylene has a melting point of 122° - 125° C. By alkaline splitting of the product, pure α-naphthonitrile may be obtained.
Name
potassium thiocyanate
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
0.3 L
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Two
[Compound]
Name
α-thionaphthoic acid amide
Quantity
54 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-amino-1-naphthalenecarbonitrile (19.2 g, 114 mmol) and maleic anhydride (14.0 g, 113 mmol) in AcOH (230 mL) was heated at 115° C. for 12 h. After cooling to rt, the reaction mixture was concentrated under reduced pressure then diluted with CH2Cl2 (2.5 L). The organic layer was washed 3× with H2O (3 L), 1× with sat. aq. Na2CO8 (1 L) and 1× with brine (1 L), dried over MgSO4 and concentrated to −200 mL under reduced pressure. Purification by flash chromatography on cation exchange resin (60 g, CUBX13M6 from United Chemical Technologies) eluting with CH2Cl2 gave 25.0 g (88%) of 4-(2,5-dihydro-2,5-dioxo-1H-1-yl)]-naphthalenecarbonitrile as a yellow solid. HPLC: 96% at 2.48 min (retention time) (Phenomenex-prime S5-C18 column 4.6×50 mm, 10–90% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 249.25 [M+H]+.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

An oven dried screw cap test tube was charged with NaCN (127 mg, 2.592 mmol), dried KI (72 mg, 0.434 mmol, 20 mol %) and CuI (41 mg, 0.215 mmol, 10 mol %), evacuated and backfilled with argon three times. 1-Bromonaphthalene (300 μL, 2.157 mmol), N,N′-dimethylethylenediamine (230 μL, 2.16 mmol) and anhydrous toluene (1.4 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was separated and the aqueous layer was extracted three times with ethyl acetate (3×2 mL). The combined organic layers were washed with 5 mL of water and dried over MgSO4. The solvent was removed at reduced pressure. Purification of the residue by flash chromatography on silica gel (2×15 cm; hexane/ethyl acetate 10:1) provided 232 mg (70% yield) of the title compound as a colorless oil.
Name
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step Two
Quantity
230 μL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
41 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
70%

Synthesis routes and methods IV

Procedure details

A Schlenk tube was charged with NaCN (95 mg, 1.94 mmol), CuI (31 mg, 0.16 mmol, 10 mol %), and KI (54 mg, 0.33 mmol, 20 mol %), briefly evacuated and backfilled with argon three times. Anhydrous toluene (1.2 mL), N,N′-dimethylethylenediamine (175 μL, 1.64 mmol), and 1-bromonaphthalene (225 μL, 1.62 mmol) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 24 h. The resulting suspension was allowed to reach room temperature, diluted with 30% aqueous ammonia (2 mL) and extracted with ethyl acetate (4×2 mL). The combined organic phases were dried over MgSO4, concentrated, and the residue was purified by flash chromatography on silica gel (hexane/ethyl acetate 20:1) to provide the desired product as a pale yellow solid (234 mg, 94% yield). Mp 35-36° C. (lit. 37° C., See Blum, J.; Oppenheimer, E.; Bergmann, E. J. Am. Chem. Soc. 1967, 89, 2338). 1H NMR (400 MHz, CDCl3, J values are reported in Hz, lit. See Abraham, R. J.; Reid, M. Magn. Reson. Chem. 2000, 38, 570): δ 8.27 (d, J=8.4, 1H), 8.11 (d, J=8.3, 1H), 7.96 (d, J=8.1, 1H), 7.94 (dd, J=7.2, J=1.1, 1H), 7.73 (ddd, J=8.3, J=6.9, J=1.34, 1H), 7.65 (ddd, J=8.3, J=7.1, J=1.2, 1H), 7.55 (dd, J=8.3, J=7.1, 1H); 13C NMR (100 MHz, CDCl3): 133.7, 133.2, 133.1, 132.8, 129.1, 129.0, 128.0, 125.6, 125.4, 118.3, 110.6; IR (neat, cm−1): 2222, 1604, 1513, 1376, 855, 802, 772, 684, 451. Anal. Calcd. for C11H7N: C, 86.25; H, 4.61; N, 9.14. Found: C, 86.04; H, 4.61; N, 9.05.
Name
Quantity
95 mg
Type
reactant
Reaction Step One
Name
CuI
Quantity
31 mg
Type
catalyst
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
175 μL
Type
reactant
Reaction Step Two
Quantity
225 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
94%

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